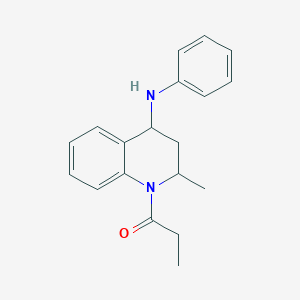
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide, also known as PAC-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PAC-1 has been shown to induce apoptosis in cancer cells and has been studied extensively for its anti-cancer properties.
Aplicaciones Científicas De Investigación
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has been studied extensively for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has been tested in various cancer cell lines, including breast, colon, and pancreatic cancer cells, and has shown promising results in inducing apoptosis in these cells.
Mecanismo De Acción
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide binds to procaspase-3 and induces a conformational change that activates the enzyme. Activated procaspase-3 then cleaves and activates other caspases, leading to apoptosis in cancer cells. N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells without affecting normal cells. It has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has been tested in animal models and has shown promising results in reducing tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide is its specificity for cancer cells. It has been shown to induce apoptosis in cancer cells without affecting normal cells. However, N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has a low yield and is difficult to synthesize, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide research. One area of focus is the development of more efficient synthesis methods to increase the yield of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide. Another area of research is the optimization of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide for use in animal models. Additionally, the combination of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide with other anti-cancer agents is an area of interest for future research. Finally, the potential use of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide in other diseases, such as neurodegenerative diseases, is an area of exploration for future research.
Conclusion:
In conclusion, N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide is a small molecule that has shown promising results in inducing apoptosis in cancer cells. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide have been discussed in this paper. N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has the potential to be a valuable tool in the fight against cancer and other diseases, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide involves the reaction of 1-propyl-1H-benzimidazole with cyclohexanecarboxylic acid chloride in the presence of a base. The resulting product is purified using column chromatography. The yield of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide is typically around 30%.
Propiedades
IUPAC Name |
N-(1-propylbenzimidazol-5-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-10-20-12-18-15-11-14(8-9-16(15)20)19-17(21)13-6-4-3-5-7-13/h8-9,11-13H,2-7,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIVQODYVZWPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propylbenzimidazol-5-yl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5496692.png)
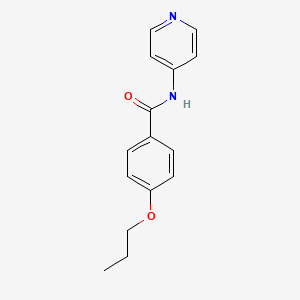
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4,4-difluoropiperidine](/img/structure/B5496715.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-D-alaninamide](/img/structure/B5496722.png)
![2-{2-[(4-bromophenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5496740.png)
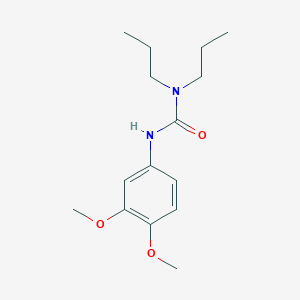
![1-cyclopentyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5496753.png)
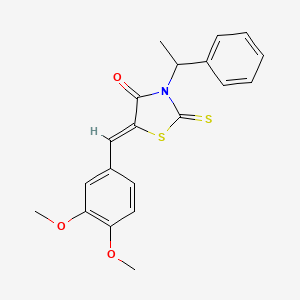
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5496765.png)
![2-azocan-1-yl-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5496767.png)
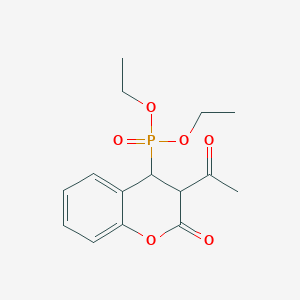
![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5496779.png)
![1-cyclohexyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5496785.png)
